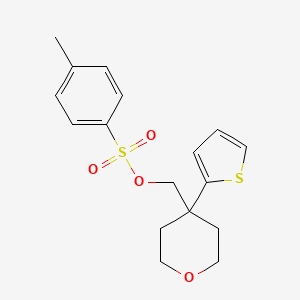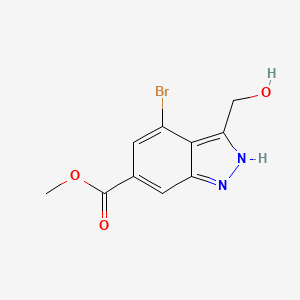
4-Hydroxy-3'-methylbenzophenone
Vue d'ensemble
Description
4-Hydroxy-3’-methylbenzophenone is an organic compound with the molecular formula C14H12O2. It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 3’-position on the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3’-methylbenzophenone can be synthesized through several methods. One common approach involves the photo-Fries rearrangement of o-tolyl benzoate in ethanol at temperatures between 60 and 75°C . Another method includes the halogenation and hydrolyzation of 4-methylbenzophenone using N-bromosuccinimide (NBS) as a reagent, followed by hydrolysis under basic conditions in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of 4-Hydroxy-3’-methylbenzophenone often involves the selective crystallization of corresponding sodium or lithium salts from a mixture of isomeric compounds . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3’-methylbenzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and photoinitiators.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of UV-absorbing agents and stabilizers for plastics and coatings
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. It can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis in cancer cells . Additionally, it may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzophenone: Lacks the methyl group at the 3’-position.
3-Hydroxybenzophenone: Hydroxyl group at the 3-position instead of the 4-position.
4-Methylbenzophenone: Lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Hydroxy-3’-methylbenzophenone is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality enhances its utility in various applications, particularly in fields requiring specific photochemical and biological properties .
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONRRMLXSPQLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622681 | |
| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71372-37-7 | |
| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1629835.png)
![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)
